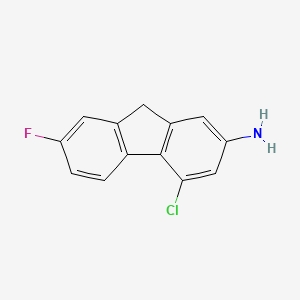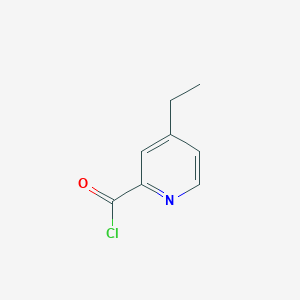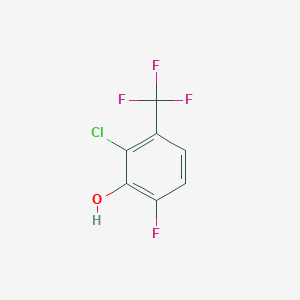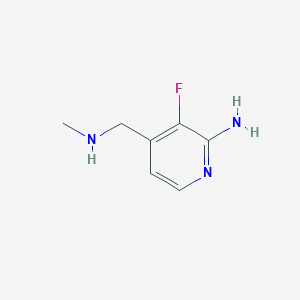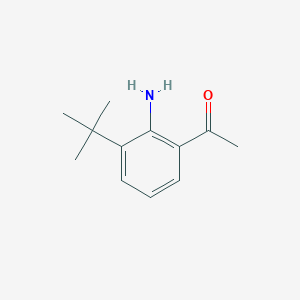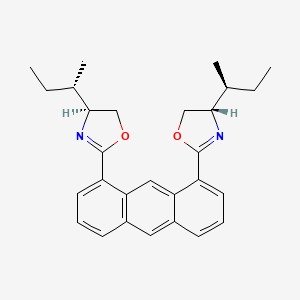![molecular formula C52H40CuN4O4+2 B13129098 Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper](/img/structure/B13129098.png)
Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper is a coordination compound that features copper as the central metal ion coordinated to two 2,9-bis(4-methoxyphenyl)-1,10-phenanthroline ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper typically involves the reaction of copper salts with 2,9-bis(4-methoxyphenyl)-1,10-phenanthroline ligands under controlled conditions. One common method involves dissolving copper(II) chloride in a suitable solvent, such as ethanol, and then adding the ligand in a stoichiometric ratio. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the complex is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper can undergo various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced, affecting the electronic properties of the complex.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction could yield copper(I) species.
Wissenschaftliche Forschungsanwendungen
Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and oxidation processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Wirkmechanismus
The mechanism of action of Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper involves its ability to coordinate with various substrates and facilitate electron transfer processes. The copper center plays a crucial role in these reactions, acting as a redox-active site. The phenanthroline ligands stabilize the copper ion and modulate its electronic properties, enabling efficient catalysis and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,9-dimethyl-1,10-phenanthroline)copper: Similar in structure but with methyl groups instead of methoxy groups.
Bis(2,9-diphenyl-1,10-phenanthroline)copper: Features phenyl groups, leading to different electronic properties.
Bis(2,9-di-tert-butyl-1,10-phenanthroline)copper: Contains bulky tert-butyl groups, affecting steric and electronic characteristics.
Uniqueness
Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper is unique due to the presence of methoxy groups, which influence the electronic properties of the phenanthroline ligands. This modification can enhance the compound’s catalytic activity and its interaction with biological molecules, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C52H40CuN4O4+2 |
|---|---|
Molekulargewicht |
848.4 g/mol |
IUPAC-Name |
copper;2,9-bis(4-methoxyphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/2C26H20N2O2.Cu/c2*1-29-21-11-5-17(6-12-21)23-15-9-19-3-4-20-10-16-24(28-26(20)25(19)27-23)18-7-13-22(30-2)14-8-18;/h2*3-16H,1-2H3;/q;;+2 |
InChI-Schlüssel |
LJVHQDGWJLYGKF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=C(C=C5)OC)C=C2.COC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=C(C=C5)OC)C=C2.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


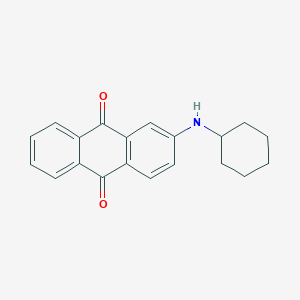
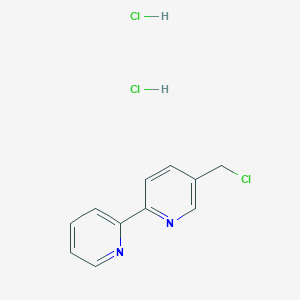


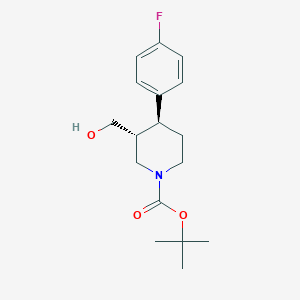

![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)
